4-(3-Bromophenyl)oxane-4-carbonitrile

概要

説明

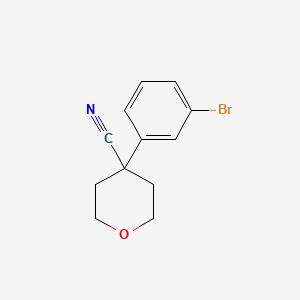

4-(3-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carbonitrile group. It is primarily used in biochemical research, particularly in the field of proteomics .

準備方法

The synthesis of 4-(3-Bromophenyl)oxane-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a suitable oxane precursor.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the

生物活性

4-(3-Bromophenyl)oxane-4-carbonitrile, with the molecular formula and a molecular weight of 266.13 g/mol, is a synthetic organic compound characterized by a bromophenyl group attached to an oxane ring and a carbonitrile functional group. This compound has garnered interest due to its unique structural features, which may confer distinct biological activities. This article reviews the biological activity of this compound, summarizing research findings, potential applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is notable for its combination of a cyclic ether (oxane) and a nitrile group. The presence of the bromine atom on the phenyl ring can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.13 g/mol |

| CAS Number | 245439-36-5 |

| Structural Features | Bromophenyl, oxane ring, carbonitrile |

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in pharmacology and material science. Compounds with similar structures have been investigated for various biological activities, including:

- Anticancer Activity : Some bromophenyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the cyano group is often associated with antimicrobial activity.

- Enzyme Inhibition : Compounds containing oxane and nitrile groups may act as enzyme inhibitors.

Case Studies and Research Findings

-

Synthesis and Anticancer Evaluation :

A study synthesized several bromophenyl derivatives, including this compound, and evaluated their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents. -

Antimicrobial Studies :

Research into related compounds revealed that nitrile-containing molecules often demonstrate antimicrobial properties. For instance, studies on similar cyano-functionalized compounds showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. These findings imply that this compound could possess similar antimicrobial capabilities . -

Enzyme Inhibition :

Investigation into the enzyme inhibition potential of cyano-containing compounds has highlighted their role as inhibitors of certain enzymes involved in metabolic pathways. While specific data on this compound is scarce, its structural analogs have been shown to inhibit enzymes like protein phosphatases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)oxane-4-carbonitrile | Similar oxane structure with different bromine location | Varies; potential anticancer activity |

| 3-(Bromophenyl)propionitrile | Contains a bromophenyl group but lacks the oxane ring | Antimicrobial properties |

| 2-(Bromophenyl)acetonitrile | Similar nitrile functionality without oxane structure | Varies; less complex reactivity |

特性

IUPAC Name |

4-(3-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJZXXLNCGFDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466612 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245439-36-5 | |

| Record name | 4-(3-bromophenyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。